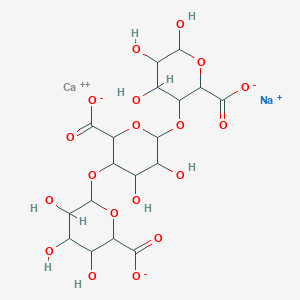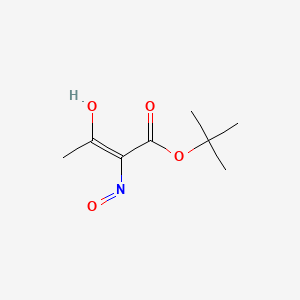
Guanosine-5'-diphosphate-rhamnose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guanosine-5’-Diphosphate-Rhamnose is a nucleotide sugar that plays a crucial role in various biological processes. It is a purine nucleotide bound to a saccharide derivative through the terminal phosphate group. This compound is involved in glycosyltransferase reactions, which are essential for the biosynthesis of glycoproteins, glycolipids, and other glycoconjugates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Guanosine-5’-Diphosphate-Rhamnose typically involves the enzymatic conversion of guanosine-5’-triphosphate and rhamnose-1-phosphate. The reaction is catalyzed by specific enzymes such as guanosine-5’-diphosphate-rhamnose pyrophosphorylase . The reaction conditions often include a buffered aqueous solution with optimal pH and temperature to ensure maximum enzyme activity.
Industrial Production Methods: Industrial production of Guanosine-5’-Diphosphate-Rhamnose can be achieved through microbial fermentation. Recombinant strains of Escherichia coli are engineered to overexpress the necessary enzymes for the biosynthesis of this compound. The fermentation process is optimized to enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Guanosine-5’-Diphosphate-Rhamnose undergoes various chemical reactions, including glycosylation, oxidation, and hydrolysis. These reactions are crucial for its role in the biosynthesis of complex carbohydrates and glycoconjugates .
Common Reagents and Conditions: Common reagents used in the reactions involving Guanosine-5’-Diphosphate-Rhamnose include glycosyltransferases, oxidizing agents, and hydrolytic enzymes. The reaction conditions typically involve aqueous solutions with controlled pH and temperature to ensure optimal enzyme activity .
Major Products: The major products formed from the reactions of Guanosine-5’-Diphosphate-Rhamnose include various glycosylated compounds, such as glycoproteins and glycolipids. These products play essential roles in cellular processes, including cell signaling, adhesion, and immune response .
Aplicaciones Científicas De Investigación
Guanosine-5’-Diphosphate-Rhamnose has numerous applications in scientific research. In chemistry, it is used as a substrate for studying glycosyltransferase reactions. In biology, it is essential for the biosynthesis of glycoconjugates, which are crucial for cell-cell communication and immune response. In the industry, it is used in the production of bioactive compounds and as a tool for metabolic engineering .
Mecanismo De Acción
The mechanism of action of Guanosine-5’-Diphosphate-Rhamnose involves its role as a donor of activated rhamnose in glycosylation reactions. It interacts with glycosyltransferases to transfer the rhamnose moiety to acceptor molecules, forming glycosidic bonds. This process is essential for the biosynthesis of various glycoconjugates, which are involved in numerous biological processes .
Comparación Con Compuestos Similares
Guanosine-5’-Diphosphate-Rhamnose is unique compared to other nucleotide sugars due to its specific role in transferring rhamnose. Similar compounds include deoxythymidinediphosphate-L-rhamnose and uridine diphosphate-rhamnose, which also serve as donors of activated rhamnose in glycosylation reactions. Guanosine-5’-Diphosphate-Rhamnose is distinct in its structure and specific enzymatic interactions .
List of Similar Compounds:- Deoxythymidinediphosphate-L-rhamnose
- Uridine diphosphate-rhamnose
- Guanosine diphosphate mannose
Propiedades
Número CAS |
15839-74-4 |
|---|---|
Fórmula molecular |
C16H25N5O15P2 |
Peso molecular |
589.3 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C16H25N5O15P2/c1-4-7(22)9(24)11(26)15(33-4)35-38(30,31)36-37(28,29)32-2-5-8(23)10(25)14(34-5)21-3-18-6-12(21)19-16(17)20-13(6)27/h3-5,7-11,14-15,22-26H,2H2,1H3,(H,28,29)(H,30,31)(H3,17,19,20,27)/t4-,5-,7-,8-,9+,10-,11+,14-,15-/m1/s1 |
Clave InChI |
LQEBEXMHBLQMDB-GDJBGNAASA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
SMILES canónico |
CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O)O)O)O |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hydrogen [(ethylenedinitrilo)tetraacetato]magnesate](/img/structure/B1175311.png)

